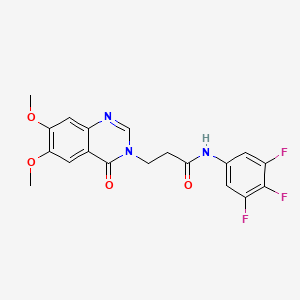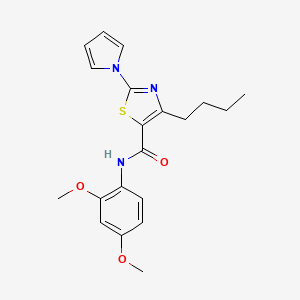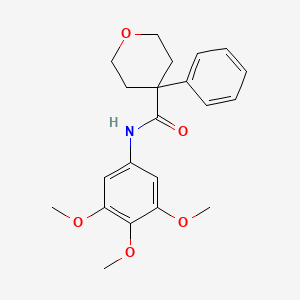![molecular formula C26H22N4O6 B10997030 4-({2-[9,10-Dimethoxy-5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetyl}amino)benzamide](/img/structure/B10997030.png)
4-({2-[9,10-Dimethoxy-5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({2-[9,10-ジメトキシ-5,11-ジオキソ-6A,11-ジヒドロイソインドロ[2,1-A]キナゾリン-6(5H)-YL]アセチル}アミノ)ベンザミド: は、以下の化学式を持つ複雑な有機化合物です。
C28H34N4O6
. イソインドロキナゾリノン類に属し、興味深い生物活性を持っています。合成、反応、用途などを探っていきましょう。準備方法
Synthetic Routes: The synthetic route to obtain this compound involves several steps. While I don’t have access to specific proprietary methods, here’s a general outline:
Starting Materials: The synthesis begins with suitable starting materials, which may include substituted quinazolinones and acylating agents.
Acetylation: The acetyl group is introduced at the appropriate position using acetic anhydride or acetyl chloride.
Amidation: The amide linkage is formed by reacting the acetylated intermediate with an amine (such as isopropylamine).
Final Steps: Additional steps may be needed to introduce substituents or optimize the yield.
Industrial Production: Industrial-scale production methods are typically proprietary and closely guarded by manufacturers. academic research often provides insights into the synthetic pathways.
化学反応の分析
Reactions:
Oxidation and Reduction: The compound may undergo redox reactions, leading to changes in its functional groups.
Substitution: Substituents on the benzene ring can be replaced via electrophilic aromatic substitution.
Amide Hydrolysis: Under specific conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Acetic Anhydride or Acetyl Chloride: For acetylation.
Strong Acids or Bases: For amide hydrolysis.
Electrophilic Aromatic Substitution Reagents: Such as nitric acid or sulfuric acid.
Major Products: The major product is the titled compound itself, 4-({2-[9,10-Dimethoxy-5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetyl}amino)benzamide.
科学的研究の応用
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could serve as a precursor for other compounds or materials.
作用機序
The exact mechanism remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.
類似化合物との比較
While I don’t have a specific list of similar compounds, researchers often compare it to related isoindoloquinazolinones. Its unique structure and properties set it apart.
特性
分子式 |
C26H22N4O6 |
|---|---|
分子量 |
486.5 g/mol |
IUPAC名 |
4-[[2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C26H22N4O6/c1-35-19-12-11-17-21(22(19)36-2)26(34)30-18-6-4-3-5-16(18)25(33)29(24(17)30)13-20(31)28-15-9-7-14(8-10-15)23(27)32/h3-12,24H,13H2,1-2H3,(H2,27,32)(H,28,31) |
InChIキー |
GEKUXJNOVXIIJK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B10996960.png)
![3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10996966.png)
![N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B10996971.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10996976.png)
![ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B10996978.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10996984.png)

![2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B10996997.png)

![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10997002.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide](/img/structure/B10997014.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B10997029.png)
![6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]hexanamide](/img/structure/B10997033.png)
